1-Cyclopropyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-(thiophen-2-yl)urea
Description
- The cyclopropyl group can be introduced via cyclopropanation reactions, often using diazo compounds and transition metal catalysts.
Attachment of the Thiophene Moiety:
- The thiophene ring can be incorporated through cross-coupling reactions such as Suzuki or Stille coupling, using appropriate thiophene derivatives and palladium catalysts.
Formation of the Urea Linkage:
- The final step involves the formation of the urea linkage, typically achieved by reacting an isocyanate with an amine under mild conditions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade solvents and reagents.
Properties
IUPAC Name |
1-cyclopropyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-thiophen-2-ylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4OS/c21-16(18-15-5-3-9-22-15)20(12-6-7-12)11-13-10-17-14-4-1-2-8-19(13)14/h1-5,8-10,12H,6-7,11H2,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BACYKUYEDZFYGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC2=CN=C3N2C=CC=C3)C(=O)NC4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclopropyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-(thiophen-2-yl)urea typically involves multi-step organic synthesis. A common route includes:
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Formation of the Imidazo[1,2-a]pyridine Core:
- Starting from a suitable pyridine derivative, the imidazo[1,2-a]pyridine core can be synthesized through cyclization reactions involving amines and aldehydes under acidic or basic conditions.
Chemical Reactions Analysis
Formation of the Imidazo[1,2-a]pyridine Core
The imidazo[1,2-a]pyridine scaffold is typically synthesized via:
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Catalytic oxidative coupling : A CuI-catalyzed aerobic oxidative synthesis using 2-aminopyridines and ketones (e.g., acetophenones) .
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Flavin-iodine catalysis : A dual catalytic system enabling one-pot synthesis from aminopyridines, ketones, and thiols .
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Cyclodehydration : Activation of N-Boc-protected amides by triflic anhydride, followed by deprotection and aromatization .
Urea Bond Formation
The urea linkage forms via the reaction of an amine with an isocyanate or carbamate. For this compound, the imidazo[1,2-a]pyridin-3-ylmethylamine reacts with thiophen-2-yl isocyanate or its equivalent to form the urea moiety.
Reaction Scheme :
Functionalization of the Imidazo[1,2-a]pyridine Moiety
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Electrophilic Substitution : The 3-position of the imidazo[1,2-a]pyridine is reactive, enabling further substitutions (e.g., alkylation or acylation) .
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Condensation Reactions : Thiophen-2-yl groups can be introduced via condensation with thiophene-2-carbaldehyde, analogous to methods used for imidazo[1,2-a]pyrimidine derivatives .
Cyclopropyl Group Reactivity
The cyclopropyl group may undergo ring-opening reactions under specific conditions (e.g., acidic or basic environments), though this is less common in substituted ureas due to steric hindrance.
Thiophene Ring Modifications
The thiophene-2-yl moiety can undergo:
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Electrophilic substitution (e.g., bromination, nitration) at the 5-position.
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Oxidative cleavage to form ketones or carboxylic acids.
Computational Insights
Density Functional Theory (DFT) studies on related compounds reveal:
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Frontier Molecular Orbitals : The imidazo[1,2-a]pyridine core exhibits strong electron delocalization, influencing reactivity .
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Nonlinear Optical (NLO) Properties : Thiophene-substituted derivatives show enhanced dipole moments and hyperpolarizability, suggesting potential applications in optoelectronics .
Reaction Conditions and Data
Challenges and Optimization
Scientific Research Applications
Research indicates that this compound exhibits several important biological activities:
Anticancer Properties
1-Cyclopropyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-(thiophen-2-yl)urea has been identified as a potent inhibitor of specific cancer-related pathways. Notable findings include:
- KRAS G12C Inhibition : This compound has shown efficacy in inhibiting the KRAS G12C mutant protein, which is implicated in various cancers. By covalently binding to this protein, it disrupts RAS signaling pathways essential for cancer cell proliferation and survival .
- Cell Proliferation Inhibition : In preclinical models, the compound significantly reduces the proliferation of cancer cells harboring the KRAS G12C mutation .
- Apoptosis Induction : It promotes programmed cell death in affected cells, enhancing its anticancer potential .
Research Findings and Case Studies
Several studies have documented the applications and effectiveness of this compound:
Study 1: KRAS G12C Mutant Inhibition
A recent study explored the compound's mechanism as a KRAS G12C inhibitor. The results demonstrated that it effectively reduced tumor growth in xenograft models of lung cancer driven by this mutation. The study highlighted the compound's ability to induce apoptosis in cancer cells through targeted inhibition of the RAS pathway .
Study 2: Broad Spectrum Antitumor Activity
Another investigation assessed the broader antitumor activity of the compound against various cancer cell lines. Results indicated significant cytotoxic effects across multiple types of cancers, suggesting its potential as a multi-targeted therapeutic agent .
Study 3: Mechanistic Insights
Further mechanistic studies revealed that this compound interacts with specific kinases involved in cell signaling pathways. This interaction was characterized using advanced biophysical techniques, confirming its role as a kinase inhibitor .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-(thiophen-2-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazo[1,2-a]pyridine core is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function. The cyclopropyl and thiophene groups may enhance binding affinity and specificity, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
1-Cyclopropyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-phenylurea: Similar structure but with a phenyl group instead of a thiophene ring.
1-Cyclopropyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-(furan-2-yl)urea: Contains a furan ring instead of a thiophene ring.
Uniqueness: 1-Cyclopropyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-(thiophen-2-yl)urea is unique due to the presence of the thiophene ring, which can impart distinct electronic properties and potentially enhance biological activity compared to its analogs with phenyl or furan rings.
This compound’s unique combination of structural features makes it a valuable subject for further research and development in various scientific fields.
Biological Activity
1-Cyclopropyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-(thiophen-2-yl)urea is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, structure-activity relationships (SAR), and relevant case studies.
The compound has the following chemical characteristics:
- Molecular Formula : C₁₉H₂₀N₄O₂
- Molecular Weight : 336.4 g/mol
- CAS Number : 1448063-37-3
The biological activity of this compound primarily involves its interaction with various biological macromolecules, including enzymes and receptors. These interactions can modulate key signaling pathways, leading to various therapeutic effects.
Key Mechanisms
- Enzyme Inhibition : The compound has been studied for its potential to inhibit specific kinases involved in cancer progression, particularly c-Met, which is crucial for tumor growth and metastasis .
- Receptor Modulation : It may also interact with GABAA receptors, which play a role in sleep and anxiety disorders .
Biological Activities
Research indicates that imidazo[1,2-a]pyridine derivatives exhibit a wide range of biological activities:
Structure-Activity Relationship (SAR)
The SAR of imidazo[1,2-a]pyridine derivatives suggests that modifications to the core structure significantly affect biological activity. For example:
- The presence of the cyclopropyl group enhances binding affinity to target proteins.
- Substituents on the phenyl ring can modulate pharmacokinetic properties and selectivity towards specific targets.
Case Study 1: Anticancer Activity
In a study focusing on c-Met inhibitors, a derivative similar to this compound demonstrated an IC₅₀ value of 3.9 nM against c-Met kinase. This compound inhibited downstream signaling pathways associated with tumor growth in various cancer cell lines, showcasing its potential as a therapeutic agent .
Case Study 2: Antimicrobial Properties
Another study evaluated the antimicrobial efficacy of imidazo[1,2-a]pyridine derivatives against resistant strains of bacteria. The tested compounds exhibited significant antibacterial activity compared to standard antibiotics like ampicillin, indicating their potential as novel antimicrobial agents .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-cyclopropyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-(thiophen-2-yl)urea, and how can reaction conditions be optimized for yield improvement?
- Methodology : The compound’s core structure involves imidazo[1,2-a]pyridine and thiophene moieties. Key synthetic strategies include:
- Pd-catalyzed cross-coupling : Palladium catalysts (e.g., Pd(PPh₃)₄) can facilitate the formation of imidazo[1,2-a]pyridine-thiophene linkages, as demonstrated in analogous urea derivatives .
- Isocyanide-based cyclization : For imidazo[1,2-a]pyridine synthesis, 2-ethynylanilines and isocyanides under Pd catalysis yield pyrrole intermediates, which can be functionalized with cyclopropyl and thiophenyl groups .
- Optimization : Reaction temperature (80–120°C), ligand selection (e.g., Xantphos), and solvent polarity (DMF or toluene) critically influence yield. For example, adjusting these parameters improved yields in related imidazo[1,2-a]pyridine-urea syntheses from 17% to 56% .
Q. How should researchers interpret the 1H/13C NMR spectral data for confirming the structure of this compound?
- Methodology :
- 1H NMR : Key signals include:
- Urea NH protons: Broad peaks at δ 9.5–10.5 ppm (deshielded due to hydrogen bonding) .
- Cyclopropyl protons: Multiplet signals at δ 0.5–1.5 ppm (characteristic of strained cycloalkanes) .
- Thiophene protons: Doublets or triplets at δ 6.8–7.5 ppm (aromatic coupling) .
- 13C NMR :
- Carbonyl (urea): δ 165–175 ppm .
- Imidazo[1,2-a]pyridine carbons: δ 110–150 ppm (aromatic and heterocyclic carbons) .
- Cross-validate with HRMS (e.g., ESI-MS) to confirm molecular ion peaks .
Q. What purification techniques are most effective for isolating this urea derivative from reaction mixtures?
- Methodology :
- Column chromatography : Use silica gel with gradient elution (ethyl acetate/hexane, 1:3 to 1:1) to separate polar urea derivatives .
- Recrystallization : Ethanol/water mixtures effectively purify thiophene-containing compounds due to differential solubility .
- HPLC : For high-purity requirements, reverse-phase C18 columns with acetonitrile/water mobile phases resolve closely related impurities .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data when characterizing novel imidazo[1,2-a]pyridine-urea derivatives?
- Methodology :
- Variable-temperature NMR : Resolve overlapping NH signals by acquiring spectra at elevated temperatures (e.g., 50°C in DMSO-d6) to reduce hydrogen bonding effects .
- 2D NMR (COSY, HSQC) : Assign ambiguous proton-carbon correlations, especially for cyclopropyl and imidazo[1,2-a]pyridine groups .
- X-ray crystallography : Resolve structural ambiguities by growing single crystals (e.g., using slow evaporation in dichloromethane/methanol) .
Q. What computational strategies are effective in predicting the binding affinity of this urea derivative to kinase targets like CDK2?
- Methodology :
- Molecular docking : Use AutoDock Vina to model interactions between the urea moiety and kinase ATP-binding pockets (e.g., CDK2’s hydrophobic cleft). Prioritize imidazo[1,2-a]pyridine and thiophene groups for π-π stacking with Phe80 and His84 .
- MD simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes, focusing on hydrogen bonds between urea NH and kinase catalytic residues .
- QSAR modeling : Train models using IC50 data from analogous urea-based kinase inhibitors to predict activity .
Q. What are the key considerations in designing bioactivity assays for thiophene-containing urea derivatives against enzymatic targets?
- Methodology :
- Enzyme inhibition assays : Use fluorescence-based kits (e.g., ATPase/GTPase activity) with positive controls (e.g., staurosporine for kinases). Monitor IC50 shifts caused by thiophene’s electron-rich aromatic system .
- Cellular permeability : Assess logP values (e.g., >2.5 via shake-flask method) to ensure membrane penetration. Thiophene’s hydrophobicity may enhance uptake .
- Metabolic stability : Conduct microsomal stability assays (human liver microsomes) to evaluate oxidative metabolism of the cyclopropyl group .
Q. How can researchers address low synthetic yields in multi-component reactions involving imidazo[1,2-a]pyridine and urea precursors?
- Methodology :
- Catalyst screening : Test Pd(II)/Pd(0) systems (e.g., Pd(OAc)₂ vs. PdCl₂) to enhance cross-coupling efficiency. Ligands like BINAP improve regioselectivity .
- Microwave-assisted synthesis : Reduce reaction times (e.g., 30 min at 150°C) to minimize side-product formation in imidazo[1,2-a]pyridine synthesis .
- In-situ protecting groups : Temporarily protect urea NH with Boc groups to prevent undesired nucleophilic attacks during cyclopropane functionalization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
